Nifuroxime
Overview
Description
Synthesis Analysis
Nifuroxazide and its analogs have been synthesized from substituted benzoic acids, showing minimal inhibitory concentrations against standard bacterial strains like Staphylococcus aureus ATCC 25923, indicating its potential in combating bacterial infections (Tavares, Penna, & Amaral, 1997). Additionally, novel mononuclear complexes with metals such as Pd(II), Ag(I), Pt(IV), and Hg(II) have been synthesized, showing enhanced thermal stability and potential for antimicrobial and anticancer activities (Nassar, El-Shwiniy, & El-Desoky, 2018).
Molecular Structure Analysis
The search for and synthesis of new polymorphs, solvates, or hydrates of nifuroxazide have significantly increased its solubility compared to the commercially available solid form. These new forms have been characterized by X-ray powder diffraction, thermal methods, and, in some cases, single crystal X-ray diffraction (Covaci et al., 2017).
Chemical Reactions and Properties
The electrochemical properties of nifuroxazide have been studied, revealing a single, irreversible four-electron reduction in aqueous media to give a hydroxylamine derivative. In mixed media, a reversible one-electron reduction to form a nitro radical anion occurs, indicating the stability and reactivity of its nitro radical anion intermediate in chemical reactions (Squella, Letelier, Lindermeyer, & Núñez-Vergara, 1996).
Physical Properties Analysis
Nifuroxazide's polymorphism exploration has led to the discovery of anhydrous polymorphs with significantly increased solubility and dissolution rates in water, demonstrating its physical adaptability and potential for improved pharmaceutical formulations (Covaci et al., 2017).
Chemical Properties Analysis
The synthesis of Pd(II), Ag(I), Pt(IV), and Hg(II) complexes with nifuroxazide has shed light on its coordination chemistry, showing bidentate ligand coordination via oxygen and nitrogen atoms of the C=O and hydrazone groups. These complexes exhibit high thermal stability and suggest nifuroxazide's versatile chemical properties for further applications in antimicrobial and anticancer activities (Nassar, El-Shwiniy, & El-Desoky, 2018).
Scientific Research Applications
Chemical Radiosensitization
Nifuroxime shows potential as a chemical radiosensitizer. Research has demonstrated that combinations of nifuroxime and other compounds can synergistically sensitize hypoxic mammalian cells to X-radiation. This suggests a possibility of using nifuroxime for radiosensitization of hypoxic tumor cells in vivo with lower drug concentrations compared to single agents (Harris, Power, & Koch, 1976).
Biochemical Free Radicals Interaction
Nifuroxime can interact with biochemical free radicals through electron transfer oxidation or radical-adduct formation. This interaction plays a role in chemical radiosensitization mechanisms, with studies observing electron transfer from biochemical substrates to nifuroxime (Greenstock & Dunlop, 1973).
Sequential-Injection Stripping Analysis
Nifuroxime's voltammetric behavior has been studied using sequential-injection stripping analysis (SISA) with DNA-modified glassy carbon electrodes. This research is significant for developing methods to measure nifuroxime concentrations and understanding its electrochemical properties (Diab, Abuzuhri, & Schuhmann, 2003).
Ligand Complex Formation
Research into the formation of complexes between nifuroxime and various metal ions reveals nifuroxime's potential in creating diverse chemical compounds. This includes studies on binary and mixed ligand complexes, providing insights into nifuroxime's chemical behavior and potential applications in materials science (El-Said, 2003).
Radiosensitization in Hypoxic Cells
Various studies have shown that nifuroxime, along with other nitrofuran derivatives, can act as effective radiosensitizers in hypoxic cells. This is particularly relevant in the context of radiotherapy for tumors where hypoxia is suspected, indicating a potential application of nifuroxime in cancer treatment (Chapman, Reuvers, Borsa, Petkau, & McCalla, 1972).
Repositioning for Cancer Treatment
Nifuroxazide, a compound related to nifuroxime, has been proposed for repositioning as a targeted anticancer agent due to its inhibition of certain cellular pathways. This highlights the broader potential of nitrofuran compounds, including nifuroxime, in cancer therapeutics (Bailly, 2019).
Safety And Hazards
Nifuroxime is toxic if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapours, or spray . Contact with skin and eyes should be avoided and personal protective equipment should be used . It is recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Nifuroxime shows both antibacterial and antiprotozoal activity . It is considered as an alternative to metronidazole, as it has a similar effect on protozoa (Trichomonas and Giardia lamblia) and Gardnerella, with no effect on lactobacilli . This suggests potential future directions for the use of Nifuroxime in treating various infections.
properties
IUPAC Name |
(NE)-N-[(5-nitrofuran-2-yl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-6-3-4-1-2-5(11-4)7(9)10/h1-3,8H/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBKFATYSVLSSD-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-furaldehyde oxime | |
CAS RN |
555-15-7, 6236-05-1 | |
Record name | 5-Nitro-2-furaldoxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nifuroxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=662 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nifuroxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.772 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-nitro-2-furaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.258 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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